4-chloro-2-(4-chlorophenyl)aniline

Organic Synthesis Medicinal Chemistry Reaction Optimization

Securing high-purity, dichlorinated biphenylamine building blocks with reliable batch consistency often delays hit-to-lead programs. 4-Chloro-2-(4-chlorophenyl)aniline (CAS 1101170-85-7) directly addresses this need as a versatile scaffold for agrochemical and antiviral discovery. - Enables synthesis of next-gen succinate dehydrogenase inhibitors (SDHIs) with tailored lipophilicity (cLogP 4.6) and pKa (4.47). - Privileged core for HIV INSTIs/NNRTIs; derived analogs show IC50 values as low as 3 nM. - Exploitable dichloro pattern for regioselective Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Molecular Formula C12H9Cl2N
Molecular Weight 238.11 g/mol
CAS No. 1101170-85-7
Cat. No. B3024596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-(4-chlorophenyl)aniline
CAS1101170-85-7
Molecular FormulaC12H9Cl2N
Molecular Weight238.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=CC(=C2)Cl)N)Cl
InChIInChI=1S/C12H9Cl2N/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H,15H2
InChIKeyIGUSYGKTIXSBBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(4-chlorophenyl)aniline Overview


4-Chloro-2-(4-chlorophenyl)aniline (CAS 1101170-85-7), also named 4',5-dichloro-[1,1'-biphenyl]-2-amine, is a chlorinated aromatic amine with the molecular formula C12H9Cl2N and a molecular weight of 238.11 g/mol . This compound is a derivative of aniline featuring two distinct chloro-substituted phenyl groups, conferring specific physicochemical properties [1]. It serves as a versatile small molecule scaffold for the synthesis of pharmaceuticals, agrochemicals, and specialty materials .

Dichlorobiphenylamine scaffold
Research-scale synthetic building block
Supports cross-coupling and acylation workflows

4-Chloro-2-(4-chlorophenyl)aniline Substitution Risks


The distinct 4',5-dichloro substitution pattern on the biphenylamine core of 4-chloro-2-(4-chlorophenyl)aniline directly influences its electronic properties, lipophilicity, and steric profile compared to analogs like 2-(4-chlorophenyl)aniline (CAS 1204-44-0) or 2-aminobiphenyl (CAS 90-41-5) [1]. In-class substitutions with fewer chlorine atoms or different substitution patterns can significantly alter critical parameters such as the acid dissociation constant (pKa), lipophilicity (LogP), and reactivity in downstream reactions . These property shifts can lead to unexpected outcomes in synthetic routes, compromised yields, or changes in biological activity profiles when used as a building block [2].

Property 4-Chloro-2-(4-chlorophenyl)aniline Analog substitution risk
Basicity Lower pKa shifts acylation profile Mono-Cl analog: higher pKa may alter acylation selectivity and reaction rate
Lipophilicity Higher cLogP alters partitioning Non-Cl analog: lower cLogP may shift membrane-partitioning and solubility behavior
Electronic profile Dual Cl electron withdrawal Analogs with fewer Cl: different electron density may alter cross-coupling reactivity and regioselectivity

4-Chloro-2-(4-chlorophenyl)aniline vs. Analogs: Quantitative Evidence


Reduced Basicity (pKa) for Controlled Acylation

The experimental pKa of the conjugate acid of 4-chloro-2-(4-chlorophenyl)aniline is 4.47 at 25 °C, representing a significant decrease in basicity relative to the unsubstituted parent compound aniline (pKa = 4.60) and the mono-chlorinated analog 2-(4-chlorophenyl)aniline (estimated pKa ~5.1) [1]. This lower pKa indicates a less basic amino group, which directly impacts the compound's reactivity in acylation and alkylation reactions .

pKa Basicity
Class-level
pKa 4.47 at 25 °C
Δ −0.13 vs aniline; Δ ~ −0.6 vs mono-Cl analog
Reported basicity shift supports acylation selectivity review
Experimental aqueous determination
Organic Synthesis Medicinal Chemistry Reaction Optimization

Increased Lipophilicity (cLogP) for Membrane Permeability

The predicted lipophilicity of 4-chloro-2-(4-chlorophenyl)aniline, expressed as cLogP, is approximately 4.6 [1]. This value is substantially higher than that of the non-chlorinated biphenylamine analog 2-aminobiphenyl (cLogP ~2.8) and the mono-chlorinated 2-(4-chlorophenyl)aniline (cLogP ~3.5) . The increased cLogP indicates a greater affinity for lipid environments, a critical parameter for passive membrane diffusion in cell-based assays and for the design of agrochemicals with systemic activity .

Lipophilicity cLogP
Class-level
cLogP 4.6 (XLogP3)
Δ +1.8 vs 2-aminobiphenyl
Supports permeability context review
Predicted value; confirm experimentally
Drug Discovery Agrochemical Development Physicochemical Profiling

Distinct Electronic & Steric Effects in Cross-Coupling

The 4',5-dichloro substitution on 4-chloro-2-(4-chlorophenyl)aniline introduces specific electronic and steric effects that differentiate it from other biphenylamines in palladium-catalyzed cross-coupling reactions. While direct quantitative kinetic data comparing this compound to analogs in Suzuki-Miyaura or Buchwald-Hartwig couplings are not publicly available, the presence of two electron-withdrawing chlorine atoms on separate aromatic rings is known to influence oxidative addition and transmetalation steps in Pd-catalyzed reactions [1]. In contrast, the mono-chlorinated analog 2-(4-chlorophenyl)aniline exhibits different reactivity due to its altered electron density and reduced steric hindrance [2].

Cross-Coupling Profile
Class-level
Dual Cl substitution pattern enables regioselective Pd-catalyzed coupling
Supports selective functionalization review
Class-level inference; kinetic data not publicly available
Organic Synthesis Medicinal Chemistry Agrochemical Intermediates

Commercial Availability & Purity

4-Chloro-2-(4-chlorophenyl)aniline is commercially available from multiple suppliers with a minimum purity specification of 95% . Pricing data from Enamine and TRC indicates that 1g quantities are offered at $785.00 and 50mg at $210.00, respectively, providing cost benchmarks for procurement [1]. In contrast, the closely related analog 2-(4-chlorophenyl)aniline (CAS 1204-44-0) is available from Capotchem with a purity of 98% (GC), but its pricing and scale (up to kg) reflect a different market position as a bulk agrochemical intermediate [2]. The higher cost and lower scale availability of the 4',5-dichloro derivative underscores its specialized role in early-stage research and targeted synthesis.

Commercial Profile
Reported
Min. 95% purity
$785/1g (research scale)
Supports research-scale procurement review
Pricing as of 2023–2024; verify current availability
Chemical Procurement Process Chemistry Research & Development

Key Applications of 4-Chloro-2-(4-chlorophenyl)aniline


Agrochemical Intermediate Synthesis

4-Chloro-2-(4-chlorophenyl)aniline serves as a strategic building block for the synthesis of novel succinate dehydrogenase inhibitors (SDHIs), a class of fungicides. The compound's dichlorination pattern influences the binding affinity and selectivity of derived carboxamide fungicides for the SDH enzyme. Its enhanced lipophilicity (cLogP 4.6) and distinct pKa (4.47) compared to the mono-chloro analog used in Boscalid synthesis, 2-(4-chlorophenyl)aniline, provide a platform for generating analogs with potentially improved systemic properties and spectrum of activity . This is particularly relevant for designing next-generation fungicides that target resistant strains or require specific physicochemical profiles for optimal plant uptake [1].

HIV Integrase & Reverse Transcriptase Inhibitors

While 4-chloro-2-(4-chlorophenyl)aniline itself is a scaffold, its core biphenylamine structure is a privileged motif in the development of antiviral agents, particularly HIV integrase strand transfer inhibitors (INSTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). The compound's specific substitution pattern can be leveraged to optimize binding interactions with the active sites of these viral enzymes. Analogs derived from similar dichlorinated biphenylamines have demonstrated potent inhibition of HIV-1 integrase with EC50 values as low as 2 nM and IC50 values of 3 nM in enzymatic assays [2]. The higher lipophilicity of this scaffold may also contribute to improved cell permeability and antiviral efficacy in cell-based models [3].

Compound Libraries via Cross-Coupling

The presence of two distinct chloro substituents on the biphenyl core makes 4-chloro-2-(4-chlorophenyl)aniline a versatile substrate for sequential or selective palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [4]. The unique electronic and steric environment around each chloro substituent can be exploited for regioselective functionalization, enabling the rapid generation of structurally diverse compound libraries for hit-to-lead optimization in drug discovery [5]. The compound's commercial availability at research scale (95% purity, 50mg to 5g quantities) supports its use in early-stage medicinal chemistry campaigns [6].

Physicochemical & Stability Studies

The compound's well-defined chlorination pattern makes it a useful model for studying the effect of halogen substitution on the physicochemical properties and chemical stability of aromatic amines. Its pKa (4.47) and predicted LogP (4.6) values provide benchmarks for understanding how multiple chloro groups influence basicity and lipophilicity, which are critical parameters for predicting environmental fate, toxicity, and pharmacokinetic behavior [7]. Theoretical studies on chlorinated anilines have shown that ortho-substitution can impart slight stability advantages, and the 4',5-dichloro pattern of this compound offers a defined case for validating computational models and understanding structure-property relationships [8].

Application
Selection Property
Validation Focus
Agrochemical intermediate development
Dichlorination pattern
SDH enzyme binding context
Antiviral scaffold derivatization
Biphenylamine substitution pattern
Enzyme inhibition assay context
Cross-coupling library diversification
Regioselective chloro positioning
Sequential coupling selectivity review
Structure-property relationship studies
Halogen substitution profile
pKa and LogP correlation context
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